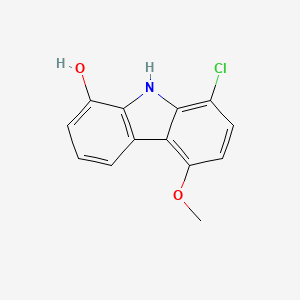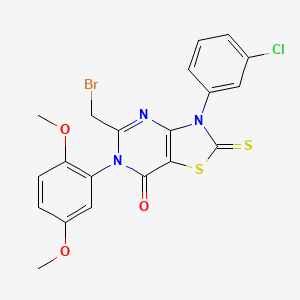
Malt1-IN-13
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Malt1-IN-13 is a small molecule inhibitor targeting the mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1). MALT1 is a paracaspase protein involved in the regulation of immune responses and is a key component of the CARMA1-BCL10-MALT1 (CBM) signalosome complex. This complex plays a crucial role in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways, which are essential for immune cell activation and proliferation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Malt1-IN-13 involves multiple steps, including the formation of key intermediates and their subsequent functionalizationThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of industrial reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization to ensure high purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Malt1-IN-13 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halides, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
Malt1-IN-13 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of MALT1 in various chemical reactions and pathways.
Biology: Employed in research to understand the biological functions of MALT1 and its role in immune cell signaling and activation.
Mécanisme D'action
Malt1-IN-13 exerts its effects by inhibiting the protease activity of MALT1. This inhibition disrupts the CBM signalosome complex, preventing the activation of NF-κB signaling pathways. As a result, the transcription of NF-κB target genes is suppressed, leading to reduced immune cell activation and proliferation. The molecular targets of this compound include the protease domain of MALT1 and various substrates involved in NF-κB signaling .
Comparaison Avec Des Composés Similaires
MI-2: Another MALT1 inhibitor with similar protease inhibitory activity.
Mepazine: A phenothiazine compound that inhibits MALT1 by binding to an allosteric site.
Thioridazine: A closely related phenothiazine compound with MALT1 inhibitory activity
Uniqueness of Malt1-IN-13: this compound is unique in its ability to specifically target the protease activity of MALT1, making it a potent inhibitor with potential therapeutic applications. Its specificity and potency distinguish it from other MALT1 inhibitors, making it a valuable tool for research and drug development .
Propriétés
Formule moléculaire |
C20H15BrClN3O3S2 |
|---|---|
Poids moléculaire |
524.8 g/mol |
Nom IUPAC |
5-(bromomethyl)-3-(3-chlorophenyl)-6-(2,5-dimethoxyphenyl)-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-7-one |
InChI |
InChI=1S/C20H15BrClN3O3S2/c1-27-13-6-7-15(28-2)14(9-13)25-16(10-21)23-18-17(19(25)26)30-20(29)24(18)12-5-3-4-11(22)8-12/h3-9H,10H2,1-2H3 |
Clé InChI |
GNPKXYIFNQXYPF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)OC)N2C(=NC3=C(C2=O)SC(=S)N3C4=CC(=CC=C4)Cl)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
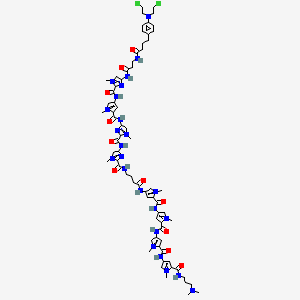
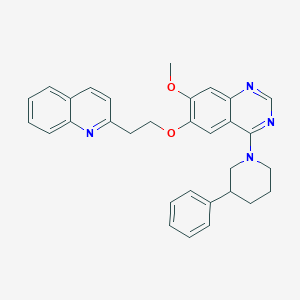
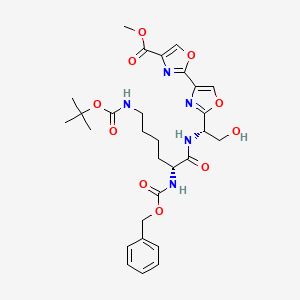
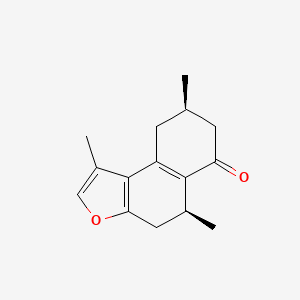
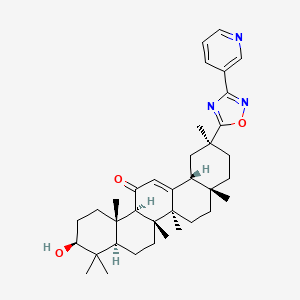
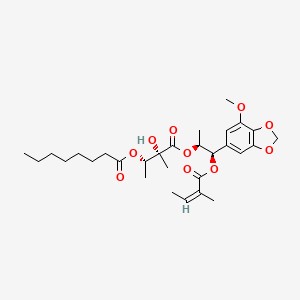

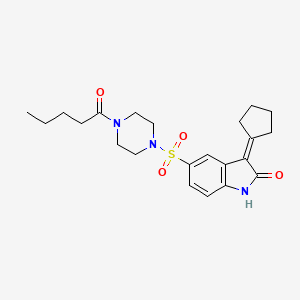
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B12375868.png)


![Exatecan-amide-bicyclo[1.1.1]pentan-1-ol](/img/structure/B12375881.png)
